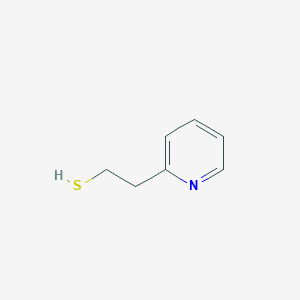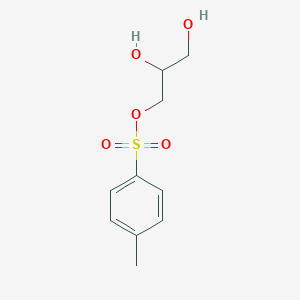
(R,S)-1-甲苯磺酰基甘油
描述
L-依氟鸟氨酸盐酸盐是依氟鸟氨酸的盐酸盐形式,是一种不可逆的鸟氨酸脱羧酶抑制剂。 该化合物主要用于治疗非洲锥虫病(昏睡病),以及作为局部霜剂来减少女性的多余面部毛发 . 它也已被研究用于治疗某些类型的癌症 .
科学研究应用
作用机制
L-依氟鸟氨酸盐酸盐通过不可逆地抑制鸟氨酸脱羧酶发挥作用。这种酶对于多胺的生物合成至关重要,多胺对于细胞生长和分化至关重要。 通过抑制这种酶,L-依氟鸟氨酸盐酸盐破坏了多胺生物合成途径,导致细胞增殖和毛发生长减少 .
准备方法
合成路线和反应条件
L-依氟鸟氨酸盐酸盐可以通过以下步骤合成:
起始材料: 合成从L-鸟氨酸开始。
氟化: L-鸟氨酸与氟化剂反应,引入二氟甲基基团。
盐酸盐形成: 然后用盐酸处理所得化合物,形成盐酸盐.
工业生产方法
L-依氟鸟氨酸盐酸盐的工业生产涉及使用类似步骤的大规模合成,但针对产量和纯度进行了优化。该工艺包括:
溶解: 将L-鸟氨酸溶解在水中。
反应: 加入冠醚和氢氧化钙,然后加入胆碱,并将混合物加热。
pH调节: 使用硫酸调节pH,然后过滤以除去杂质。
浓缩: 真空浓缩溶液,用盐酸调节pH。
结晶: 加入酒精以诱导结晶,然后冷却和过滤.
化学反应分析
反应类型
L-依氟鸟氨酸盐酸盐会发生多种类型的化学反应:
氧化: 它可以在特定条件下被氧化,形成各种氧化产物。
还原: 还原反应可以将其转化为不同的还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 各种亲核试剂可用于取代反应
主要产品
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以生成二氟甲基酮,而还原可以生成二氟甲基醇 .
相似化合物的比较
L-依氟鸟氨酸盐酸盐与其它的类似化合物相比是独特的,因为它具有特定的作用机制和应用:
属性
IUPAC Name |
2,3-dihydroxypropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNMODTAFTGHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975881 | |
| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73073-07-1, 6047-51-4 | |
| Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


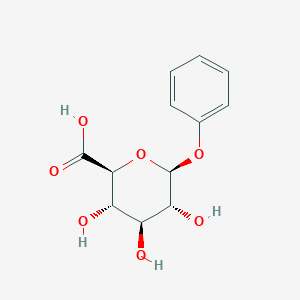






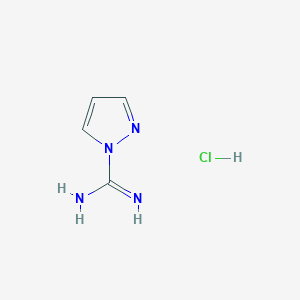
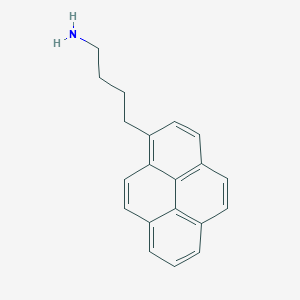

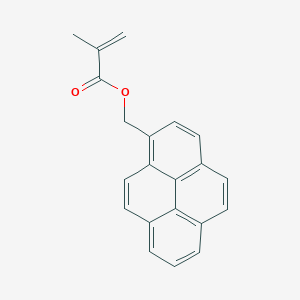

![2-[3-(1-Pyrenyl)propylcarboxamido]ethyl methanethiosulfonate](/img/structure/B13858.png)
